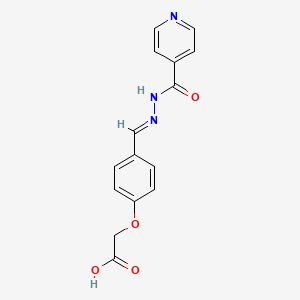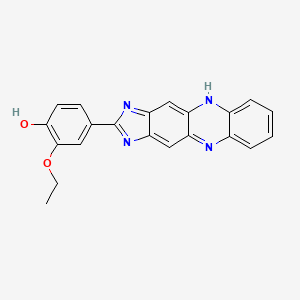
2-(4-((1e)-((Pyridin-4-ylformamido)imino)methyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for (4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents . Industrial production methods for this compound are not well-established, indicating its primary use in research rather than large-scale manufacturing .
Analyse Chemischer Reaktionen
(4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
(4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can be compared with other similar compounds, such as:
(2-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENOXY)ACETIC ACID: This compound has a similar structure but differs in the position of the isonicotinoylcarbohydrazonoyl group.
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetic acid structure but have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13N3O4 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-3-1-11(2-4-13)9-17-18-15(21)12-5-7-16-8-6-12/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |
InChI-Schlüssel |
NAGSEOXZAYUEJX-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977122.png)
![2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11977123.png)
![diisopropyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977125.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977155.png)

![Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate](/img/structure/B11977167.png)
![4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11977169.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11977174.png)
![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11977196.png)


